3-Hydroxymethylenetanshinquinone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxymethylenetanshinquinone typically involves the extraction of the compound from the roots of Salvia miltiorrhiza Bge. The extraction process often employs solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The compound can be further purified using chromatographic techniques to achieve high purity levels.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the extraction and purification processes used in laboratory settings can be scaled up for industrial applications, ensuring the compound’s availability for research and therapeutic use.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxymethylenetanshinquinone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl, methylene, and ketone groups .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
3-Hydroxymethylenetanshinquinone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxymethylenetanshinquinone involves its interaction with various molecular targets and pathways. It has been shown to inhibit tumor cell proliferation by modulating signaling pathways such as STAT3 . Additionally, it exerts anti-inflammatory effects by regulating the production of pro-inflammatory cytokines and inhibiting oxidative stress .
Comparison with Similar Compounds
3-Hydroxymethylenetanshinquinone can be compared with other similar compounds derived from Salvia miltiorrhiza Bge, such as:
- Methylenetanshinquinone (CAS#67656-29-5)
- 1,2-Dihydrotanshinquinone (CAS#77769-21-2)
- Tanshinone I (CAS#568-73-0)
- Isosalviamine A (CAS#878475-29-7)
- Isosalviamine B (CAS#878475-30-0)
- Tanshinol B (CAS#189290-30-0)
- Przewaquinone C (CAS#96839-29-1)
- Tanshindiol B (CAS#97465-70-8)
- Tanshindiol C (CAS#97465-71-9)
- Tanshindiol A (CAS#97411-46-6)
- Tanshinlactone (CAS#105351-70-0)
- Neoprzewaquinone A (CAS#630057-39-5)
These compounds share structural similarities but differ in their functional groups and specific bioactivities. This compound stands out due to its unique combination of hydroxyl, methylene, and ketone groups, which contribute to its distinct chemical reactivity and therapeutic potential.
Properties
Molecular Formula |
C18H14O4 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(7R)-7-hydroxy-1-methyl-6-methylidene-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione |
InChI |
InChI=1S/C18H14O4/c1-8-7-22-18-12-4-3-10-9(2)13(19)6-5-11(10)15(12)17(21)16(20)14(8)18/h3-4,7,13,19H,2,5-6H2,1H3/t13-/m1/s1 |
InChI Key |
RUJKJFRMCYQMLH-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@H](C4=C)O |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4=C)O |
Origin of Product |
United States |
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